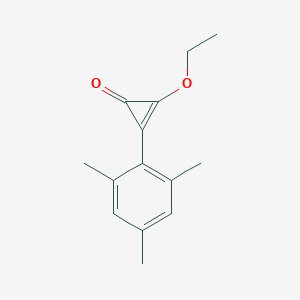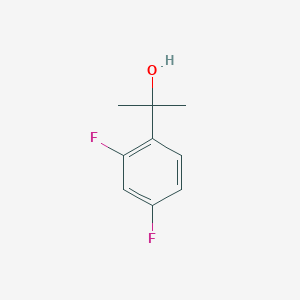
Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1H-indol-1-yl)cyclopentyl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1H-indol-1-yl)cyclopentyl)methyl)-, commonly known as BI-1356, is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor. It is a small molecule drug that has been extensively studied for its therapeutic potential in the treatment of type 2 diabetes mellitus (T2DM).
Mechanism of Action
BI-1356 exerts its therapeutic effects by inhibiting the activity of Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1H-indol-1-yl)cyclopentyl)methyl)-, an enzyme that degrades incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1H-indol-1-yl)cyclopentyl)methyl)-, BI-1356 increases the levels of GLP-1 and GIP, which in turn stimulate insulin secretion and inhibit glucagon secretion. BI-1356 also has other pleiotropic effects, including reducing inflammation and oxidative stress.
Biochemical and Physiological Effects
BI-1356 has been shown to improve glycemic control in patients with T2DM by reducing fasting plasma glucose levels, HbA1c levels, and postprandial glucose excursions. It also has beneficial effects on cardiovascular function, including reducing blood pressure, improving endothelial function, and reducing markers of inflammation and oxidative stress. BI-1356 has also been found to have potential in the treatment of NAFLD and obesity, although further research is needed to confirm these findings.
Advantages and Limitations for Lab Experiments
BI-1356 has several advantages for lab experiments, including its high selectivity for Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1H-indol-1-yl)cyclopentyl)methyl)-, its potency, and its favorable pharmacokinetic profile. However, there are also some limitations to using BI-1356 in lab experiments, including its cost, the need for specialized equipment and expertise to synthesize and purify the compound, and the limited availability of the compound for research purposes.
Future Directions
There are several future directions for research on BI-1356, including investigating its potential in the treatment of other metabolic disorders, such as NAFLD and obesity, and exploring its pleiotropic effects on cardiovascular function. In addition, further research is needed to elucidate the molecular mechanisms underlying the therapeutic effects of BI-1356 and to identify potential biomarkers of response to the drug. Finally, the development of new and improved Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1H-indol-1-yl)cyclopentyl)methyl)- inhibitors, including BI-1356, may lead to the discovery of novel therapeutic targets for the treatment of metabolic disorders.
Synthesis Methods
The synthesis of BI-1356 involves a multi-step process that starts with the reaction of 1-(1H-indol-1-yl)cyclopentanamine with 2,6-bis(1-methylethyl)benzaldehyde to form the key intermediate, 1-(2,6-bis(1-methylethyl)phenyl)-1-(1H-indol-1-yl)cyclopentane. This intermediate is then reacted with (S)-3-amino-1-(cyclopentylmethyl)-4-piperidinyl 2-cyanobenzyl ketone to obtain the final product, BI-1356. The synthesis method has been optimized to improve the yield and purity of the final product.
Scientific Research Applications
BI-1356 has been extensively studied for its therapeutic potential in the treatment of T2DM. It has been shown to improve glycemic control by increasing insulin secretion and reducing glucagon levels. BI-1356 has also been found to have beneficial effects on cardiovascular function, including reducing blood pressure and improving endothelial function. In addition, BI-1356 has been investigated for its potential in the treatment of other metabolic disorders, such as non-alcoholic fatty liver disease (NAFLD) and obesity.
properties
CAS RN |
145131-11-9 |
|---|---|
Product Name |
Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1H-indol-1-yl)cyclopentyl)methyl)- |
Molecular Formula |
C27H35N3O |
Molecular Weight |
417.6 g/mol |
IUPAC Name |
1-[2,6-di(propan-2-yl)phenyl]-3-[(1-indol-1-ylcyclopentyl)methyl]urea |
InChI |
InChI=1S/C27H35N3O/c1-19(2)22-11-9-12-23(20(3)4)25(22)29-26(31)28-18-27(15-7-8-16-27)30-17-14-21-10-5-6-13-24(21)30/h5-6,9-14,17,19-20H,7-8,15-16,18H2,1-4H3,(H2,28,29,31) |
InChI Key |
WPVMHRFUKNCPJR-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC2(CCCC2)N3C=CC4=CC=CC=C43 |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC2(CCCC2)N3C=CC4=CC=CC=C43 |
Other CAS RN |
145131-11-9 |
synonyms |
N(sup 1)-(1-(1-Indolyl)cyclopentylmethyl)-N(sup 2)-(2,6-diisopropylphe nyl)urea |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




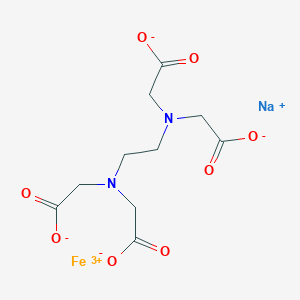
![Azanium;(2R)-3-[(2S,6R,8S,11R)-2-[(E,2R)-4-[(2S,2'R,4R,4aS,6R)-4-hydroxy-2-[(1S,3S)-1-hydroxy-3-[(3R,6S)-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-11-hydroxy-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-hydroxy-2-methylpropanoate](/img/structure/B130796.png)

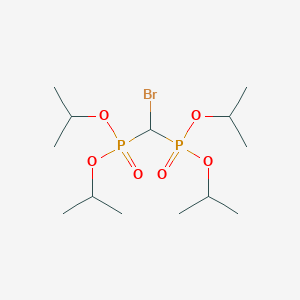
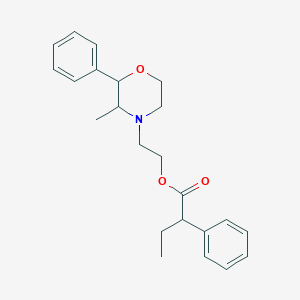
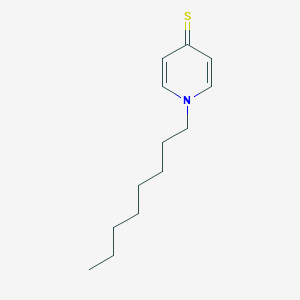
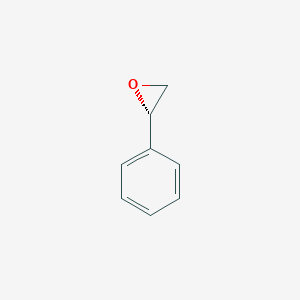
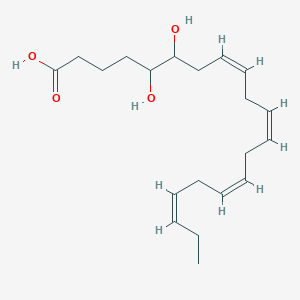
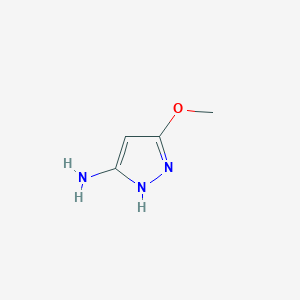
![Diethyl [2-(2,4-difluorophenyl) prop-2-en-1-yl]malonate](/img/structure/B130814.png)

